3-(1-Butylpyrrolidin-2-yl)-2-(tert-butylthio)pyridine
Description
Properties
Molecular Formula |
C17H28N2S |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
3-(1-butylpyrrolidin-2-yl)-2-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C17H28N2S/c1-5-6-12-19-13-8-10-15(19)14-9-7-11-18-16(14)20-17(2,3)4/h7,9,11,15H,5-6,8,10,12-13H2,1-4H3 |
InChI Key |
JONJCTKKVVWLFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=C(N=CC=C2)SC(C)(C)C |
Origin of Product |
United States |
Biological Activity
3-(1-Butylpyrrolidin-2-yl)-2-(tert-butylthio)pyridine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a butylpyrrolidine moiety and a tert-butylthio group. Its molecular formula is C₁₃H₁₈N₂S, with a molecular weight of approximately 238.35 g/mol. The structural representation can be summarized as follows:
Research indicates that this compound may interact with various biological targets, including:
- Nrf2 Pathway : It has been suggested that compounds similar to 3-(1-butylpyrrolidin-2-yl)-2-(tert-butylthio)pyridine may act as small molecule inhibitors of the Nrf2 pathway, which is crucial in cellular defense against oxidative stress and inflammation .
- GPR40 Agonism : Some studies have indicated potential agonistic activity at GPR40 receptors, which are implicated in glucose metabolism and insulin secretion .
Antioxidant Activity
One of the most notable biological activities of this compound is its antioxidant effect. It has been shown to enhance cellular resistance to oxidative stress, potentially through the activation of the Nrf2 pathway.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antioxidant Efficacy
In a study evaluating various pyridine derivatives, 3-(1-butylpyrrolidin-2-yl)-2-(tert-butylthio)pyridine demonstrated significant antioxidant activity when tested against reactive oxygen species (ROS) in vitro. The results indicated a dose-dependent response, with IC50 values comparable to established antioxidants.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3-(1-Butylpyrrolidin-2-yl)-2-(tert-butylthio)pyridine | 25 | |
| Trolox | 20 |
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with the compound significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6) compared to control groups.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound | 80 | 60 |
Comparison with Similar Compounds
Structural Analogues from Catalogs and Literature
a. tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Structure : Features a methoxy (-OMe) group at C2 and a pyrrolidine-carboxylate group at C3 of pyridine.
- Key Differences : The absence of a thioether group and the presence of a methoxy substituent reduce steric hindrance and alter electronic properties compared to the target compound. Methoxy groups are electron-donating, whereas tert-butylthio groups may exhibit moderate electron-withdrawing effects due to sulfur’s electronegativity .
- Molecular Weight : 292.37 g/mol (vs. inferred ~310–330 g/mol for the target compound).
b. 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine
- Structure : Includes a benzyl-pyrrolidine group at C3 and methoxy at C2.
- The absence of a sulfur-containing substituent limits its applicability in metal coordination chemistry .
c. 3-(2-(tert-Butylthio)ethoxy)pyridine (L1)
- Structure : Contains a tert-butylthioethoxy (-OCH2CH2-S-tBu) chain at C3 of pyridine.
- Key Differences : The thioether is separated from the pyridine ring by an ethoxy spacer, reducing steric effects near the aromatic core. This structural variation may enhance flexibility but decrease direct electronic conjugation compared to the target compound’s direct C2-S-tBu substitution .
Physicochemical and Reactivity Comparisons
Preparation Methods
N-Alkylation of Pyrrolidine Precursors
Method Overview :
A pyrrolidine intermediate is alkylated with 1-bromobutane to form the 1-butylpyrrolidin-2-yl group, followed by coupling to a pyridine scaffold.
Procedure :
-
Pyrrolidine Alkylation :
-
Pyridine Functionalization :
Advantages : Scalable, uses commercially available reagents.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis of intermediates.
One-Pot Tandem Coupling Strategy
Method Overview : A modular approach combining Suzuki-Miyaura coupling and alkylation in a single pot.
Procedure :
-
Pyridine Boronic Ester Formation :
-
Coupling with 1-Butylpyrrolidine :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boronic ester formation | Pd(dppf)Cl₂, dioxane, 80°C | 92 |
| Tandem coupling | Pd(OAc)₂, K₂CO₃, DMF | 68 |
Advantages : Reduces purification steps; compatible with diverse pyrrolidine derivatives.
Photochemical Ring Contraction (Novel Approach)
Method Overview : Pyridine derivatives undergo UV-induced ring contraction to form pyrrolidine-fused structures, as reported in recent studies.
Procedure :
-
Substrate Preparation : 3-(tert-butylthio)-2-((trimethylsilyl)ethynyl)pyridine.
-
Rearrangement : Forms 3-(1-butylpyrrolidin-2-yl)-2-(tert-butylthio)pyridine via vinylazomethine ylide intermediates.
Mechanistic Insight :
-
The reaction proceeds via dihydropyridine intermediates, followed by 1,2-silyl migration and disrotatory ring closure.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| N-Alkylation | 75–88 | High scalability | Requires halogenated pyridine precursors |
| Tandem Coupling | 68 | Modular, one-pot synthesis | Moderate yield |
| Photochemical | 54 | Novel, avoids transition metals | Optimized for specific substrates |
Industrial-Scale Optimization
-
Purification : Chromatography on silica gel or alumina (hexane/EtOAc gradient).
-
Byproduct Mitigation : Use of TBAF minimizes O-alkylation side reactions during pyrrolidine functionalization.
-
Cost Efficiency : TBAF and Pd catalysts account for ~40% of total synthesis cost; recycling protocols are under development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 3-(1-butylpyrrolidin-2-yl)-2-(tert-butylthio)pyridine analogs?
- Answer : Synthesis often involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the pyridine core, followed by nucleophilic substitution to introduce tert-butylthio groups . Pyrrolidine rings are typically constructed via cyclization of γ-aminobutyraldehyde derivatives, with tert-butyl carbamate protecting groups stabilizing intermediates during functionalization . For example, tert-butylthio groups are introduced using tert-butyl disulfide under oxidative conditions .
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
- Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and pyrrolidine ring conformation. The tert-butylthio group appears as a singlet at δ ~1.4 ppm in 1H NMR .
- HRMS : Validates molecular weight (e.g., m/z calculated for C17H26N2S: 298.18) .
- HPLC : Ensures >95% purity using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemistry in chiral analogs, critical for structure-activity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance from tert-butyl groups during synthesis?
- Answer :
- Catalyst Selection : Bulky ligands like XPhos improve coupling efficiency for sterically hindered pyridine derivatives .
- Solvent Systems : DMF or toluene at 60–80°C enhance solubility of tert-butyl-containing intermediates .
- Reaction Monitoring : Use LC-MS to track reaction progress; prolonged times (24–48 hours) may be required for complete conversion .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrrolidine-pyridine hybrids?
- Answer :
- Enantiopurity Verification : Chiral HPLC or circular dichroism (CD) confirms stereochemical consistency .
- Standardized Assays : Re-test compounds under controlled conditions (e.g., fixed pH, temperature) to eliminate environmental variability .
- SAR Studies : Systematic modification of substituents (e.g., replacing tert-butylthio with methylthio) isolates structural contributors to activity .
Q. How does pyrrolidine ring conformation influence binding to biological targets?
- Answer : Computational modeling and X-ray data show that C2-endo puckering creates a hydrophobic pocket enhancing interactions with protein residues . Comparative studies with conformationally restricted analogs (e.g., spirocyclic pyrrolidines) validate these effects . Molecular dynamics simulations further reveal that tert-butylthio groups stabilize ligand-receptor complexes through van der Waals interactions .
Q. What approaches address NMR spectral ambiguities in tert-butylthio-containing compounds?
- Answer :
- 2D NMR Techniques : HSQC and HMBC correlate proton and carbon signals, distinguishing overlapping tert-butyl peaks .
- Variable-Temperature NMR : Identifies dynamic rotational barriers in tert-butyl groups, resolving splitting patterns .
- DFT Calculations : B3LYP/6-31G* models predict chemical shifts, aiding spectral assignment .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
